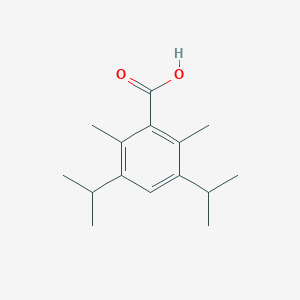

3,5-Diisopropyl-2,6-dimethylbenzoic acid

Beschreibung

BenchChem offers high-quality 3,5-Diisopropyl-2,6-dimethylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diisopropyl-2,6-dimethylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

18354-27-3 |

|---|---|

Molekularformel |

C15H22O2 |

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

2,6-dimethyl-3,5-di(propan-2-yl)benzoic acid |

InChI |

InChI=1S/C15H22O2/c1-8(2)12-7-13(9(3)4)11(6)14(10(12)5)15(16)17/h7-9H,1-6H3,(H,16,17) |

InChI-Schlüssel |

CKZVJRAHZOBJTJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O |

Kanonische SMILES |

CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O |

Synonyme |

3,5-Diisopropyl-2,6-dimethylbenzoic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: 3,5-Diisopropyl-2,6-dimethylbenzoic Acid (CAS 18354-27-3)

Executive Summary

3,5-Diisopropyl-2,6-dimethylbenzoic acid (CAS 18354-27-3) is a highly substituted, sterically crowded aromatic carboxylic acid. Distinguished by its "orthogonal" structural conformation—forced by the 2,6-dimethyl substitution—and the lipophilic bulk of the 3,5-isopropyl groups, this compound serves as a critical building block in ligand design , coordination chemistry , and pharmaceutical synthesis .

Its primary utility lies in its ability to provide steric protection to metal centers or reactive functional groups, preventing unwanted dimerization or hydrolysis. This guide details its physicochemical profile, a robust synthetic protocol via Grignard carboxylation, and its structural applications.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The unique behavior of this acid is dictated by the interplay between the electron-donating alkyl groups and the steric inhibition of resonance (SIR) at the carboxylate center.

| Property | Data | Note |

| CAS Number | 18354-27-3 | Verified Identity |

| Chemical Formula | C₁₅H₂₂O₂ | |

| Molecular Weight | 234.34 g/mol | |

| Appearance | White crystalline powder | Typical of alkyl-benzoic acids |

| Solubility | Soluble in DCM, THF, Ethanol; Insoluble in Water | Highly lipophilic domain |

| pKa (Predicted) | ~3.5 - 3.8 | Stronger than benzoic acid (4.[1][2]2) due to SIR |

| LogP (Predicted) | ~5.5 | High membrane permeability potential |

| H-Bond Donors/Acceptors | 1 / 2 | Carboxyl headgroup |

Structural Analysis: The "Orthogonal Twist"

In standard benzoic acid, the carboxyl group is coplanar with the benzene ring to maximize conjugation. In 3,5-Diisopropyl-2,6-dimethylbenzoic acid , the methyl groups at positions 2 and 6 force the carboxyl group to rotate ~90° out of the aromatic plane.

-

Effect 1 (Electronic): Conjugation is broken, making the carboxylate less stable but the acid more acidic (steric inhibition of resonance).

-

Effect 2 (Steric): The carbonyl carbon is shielded from nucleophilic attack, making esterification difficult (requires activation, e.g., via acid chloride) but ensuring high hydrolytic stability of resulting derivatives.

Synthetic Pathway: Grignard Carboxylation

Expertise Note: Direct oxidation of the corresponding arene (3,5-diisopropyl-2,6-dimethyltoluene) is often low-yielding due to over-oxidation or steric hindrance preventing the oxidant from approaching the benzylic carbon. The Grignard Carboxylation route is the industry standard for high purity and yield.

Reaction Scheme

Precursor: 1-Bromo-3,5-diisopropyl-2,6-dimethylbenzene (CAS 21327-91-3) Reagents: Magnesium turnings, THF (anhydrous), CO₂ (Dry Ice), HCl.

Figure 1: Step-by-step synthetic workflow for CAS 18354-27-3 via Grignard methodology.

Detailed Protocol

-

Activation:

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen.

-

Add Magnesium turnings (1.2 eq) and a single crystal of Iodine .

-

Cover Mg with minimal anhydrous THF .

-

-

Grignard Formation:

-

Dissolve 1-Bromo-3,5-diisopropyl-2,6-dimethylbenzene (1.0 eq) in anhydrous THF.

-

Add 10% of the bromide solution to the Mg. Heat gently with a heat gun until the iodine color fades and reflux begins (initiation).

-

Add the remaining bromide dropwise to maintain a gentle reflux without external heating.[3]

-

Critical Check: If the reaction halts, sonicate or add a drop of 1,2-dibromoethane (entrainment method).

-

Reflux for 2 hours to ensure complete conversion to the Grignard reagent (ArMgBr).[3]

-

-

Carboxylation:

-

Cool the solution to 0°C.

-

Introduce excess CO₂ (crushed dry ice or gas bubbling) into the reaction mixture. The solution will become viscous/slurry.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Quench carefully with 6M HCl (exothermic!) until pH < 2.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Recrystallization: Dissolve crude solid in hot Ethanol; add water dropwise until turbid. Cool to 4°C to crystallize pure acid.

-

Applications in Research & Development

Bulky Ligand Design (Coordination Chemistry)

The 3,5-diisopropyl-2,6-dimethylbenzoate anion is a "super-bulky" carboxylate.

-

Mechanism: It prevents the formation of "paddlewheel" dimers common with Copper or Rhodium acetates.

-

Outcome: Forces the formation of monomeric or unique cluster species, opening active sites for catalysis (e.g., C-H activation).

Molecular Protecting Group

In total synthesis, this acid can be used to protect alcohols or amines.

-

Stability: The ester/amide bond formed is highly resistant to enzymatic cleavage and hydrolysis due to the steric fence protecting the carbonyl.

-

Removal: Requires harsh conditions (e.g., LiAlH₄ reduction or high-pressure hydrolysis), making it ideal for "permanent" protection during multi-step sequences.

Figure 2: Visualization of the steric shielding effect preventing nucleophilic attack.

Handling & Safety Data

Based on GHS classifications for substituted benzoic acids.

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements:

-

Nitrile gloves (0.11 mm thickness).

-

Safety goggles (side shields).

-

Work within a fume hood to avoid dust inhalation.

-

References

-

Sigma-Aldrich. 3,5-Diisopropyl-2,6-dimethylbenzoic acid Product Page. Retrieved from [5]

-

PubChem. Compound Summary: 3,5-Dimethylbenzoic acid (Analogous Structural Data). Retrieved from

-

LookChem. CAS 18354-27-3 Entry. Retrieved from

-

BenchChem. Grignard Reagent Preparation Protocols. Retrieved from

Sources

Chemical structure of 2,6-dimethyl-3,5-diisopropylbenzoic acid

Structural Dynamics, Synthesis, and Applications in Steric Shielding[1]

Part 1: Executive Technical Analysis[1]

Compound Identity: 2,6-dimethyl-3,5-diisopropylbenzoic acid Molecular Formula: C₁₅H₂₂O₂ Molecular Weight: 234.34 g/mol Core Classification: Sterically Congested Aromatic Carboxylic Acid[1]

This guide analyzes 2,6-dimethyl-3,5-diisopropylbenzoic acid, a molecule that serves as a paradigm for Steric Inhibition of Resonance (SIR) and Kinetic Stabilization .[1] While not a standalone marketed drug, this scaffold represents a critical "molecular fortress" used in medicinal chemistry to modulate metabolic stability, specifically in the design of hydrolysis-resistant prodrugs and sterically shielded ligands for metallo-pharmaceuticals.[1]

Its structure is defined by a synergistic substitution pattern:

-

2,6-Dimethyl "Torsion" Motif: The ortho-methyl groups force the carboxyl moiety out of planarity with the benzene ring (orthogonal conformation), breaking

-conjugation.[1] -

3,5-Diisopropyl "Lateral" Bulk: These bulky alkyl groups occupy the meta positions, effectively walling off the core and creating a hydrophobic shell that limits nucleophilic attack on the carboxyl carbon.

Part 2: Chemical Structure & Electronic Properties[1]

2.1 The Ortho-Effect and Acidity

Unlike typical electron-donating alkyl substitutions which might decrease acidity, the 2,6-dimethyl substitution increases acidity .[1][2]

-

Mechanism: In unsubstituted benzoic acid, the carboxyl group is coplanar with the ring, allowing resonance stabilization of the neutral molecule. In the 2,6-disubstituted analog, steric clash prevents this coplanarity.[1][2] The loss of resonance destabilizes the acid form more than the carboxylate anion (which is already less conjugated due to charge delocalization), resulting in a lower pKa.

-

Predicted pKa: ~3.2 – 3.4 (Compare to Benzoic Acid: 4.2; 2,6-Dimethylbenzoic Acid: 3.25).[1]

2.2 Steric Shielding (The "Picket Fence" Concept)

The 3,5-diisopropyl groups add a secondary layer of protection.[1] While the 2,6-methyls twist the head group, the 3,5-isopropyls prevent "side-on" approach by enzymes (esterases) or reactive species.[1] This makes esters derived from this acid exceptionally stable against hydrolysis, a property exploited in retarded-release prodrug design .[1]

2.3 Quantitative Data Summary

| Property | Value / Description | Mechanism/Source |

| pKa (Predicted) | 3.3 ± 0.1 | Steric Inhibition of Resonance (SIR) [1] |

| LogP (Predicted) | ~4.8 - 5.1 | High lipophilicity due to diisopropyl/dimethyl bulk |

| Conformation | Non-planar (Carboxyl ~90° twist) | Steric clash between C=O/OH and ortho-CH₃ |

| Metabolic Stability | High (Phase I resistant) | Steric hindrance blocks CYP450 access to ring |

| Reactivity | Low electrophilicity at Carbonyl | Kinetic shielding against nucleophiles |

Part 3: Synthesis Protocol

Note: This protocol synthesizes the target via electrophilic aromatic substitution on a commercially available core, leveraging the perfect synergistic directing effects of the substituents.[1]

3.1 Retrosynthetic Logic

The synthesis targets the Friedel-Crafts alkylation of 2,6-dimethylbenzoic acid.[1]

-

Directing Groups: The carboxyl group (-COOH) is meta-directing.[1][2] The methyl groups (-CH₃) are ortho/para-directing.[1]

-

Alignment: Positions 3 and 5 are meta to the COOH and ortho to the CH₃ groups. Both directing effects align perfectly to activate positions 3 and 5 for electrophilic attack.

3.2 Experimental Workflow

Reagents:

-

Alkylating Agent: Isopropyl bromide (2-Bromopropane) or Isopropyl Alcohol[1]

-

Catalyst: Aluminum Chloride (AlCl₃) or conc.[1] H₂SO₄ (if using alcohol)[1]

-

Solvent: Dichloromethane (DCM) or Nitromethane[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,6-dimethylbenzoic acid (10.0 g, 66.6 mmol) in dry DCM (100 mL).

-

Catalyst Addition: Cool to 0°C. Add anhydrous AlCl₃ (2.5 eq, 166 mmol) portion-wise under inert atmosphere (N₂). Caution: Exothermic.[1]

-

Alkylation: Add Isopropyl bromide (2.2 eq, 146 mmol) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature, then reflux at 40°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]

-

Quenching: Pour the reaction mixture slowly onto crushed ice/HCl slurry to decompose the aluminum complex.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine organic layers.

-

Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystalline needles.

Self-Validation Checkpoint:

-

NMR Verification: The product must show a loss of aromatic protons. The starting material has 3 aromatic protons. The product has only 1 (at position 4).

-

¹H NMR (Expected): A singlet at ~7.0 ppm (1H, Ar-H), two septets for iPr-CH, and distinct methyl signals.[1]

Part 4: Visualization of Pathways[1]

4.1 Synthesis & Steric Logic Diagram

Caption: Synthesis pathway leveraging synergistic directing effects to achieve the hyper-congested scaffold.

Part 5: Applications in Drug Development[1]

5.1 The "Trojan Horse" Prodrug Strategy

Drug developers utilize this acid moiety to create super-stable esters .

-

Problem: Many ester prodrugs are hydrolyzed too quickly in plasma by butyrylcholinesterase.[1]

-

Solution: Esterifying a drug (alcohol) with 2,6-dimethyl-3,5-diisopropylbenzoic acid creates a linkage that is sterically inaccessible to esterases.[1]

-

Outcome: This allows the drug to bypass plasma hydrolysis, potentially targeting liver esterases or requiring specific oxidative cleavage to release the payload.

5.2 Supramolecular Ligands

In metallodrug design (e.g., Platinum or Ruthenium anti-cancer agents), this carboxylate acts as a bulky ligand that prevents dimerization of the metal center, preserving the active monomeric species in solution.

Part 6: References

-

Bohm, S., & Exner, O. (2000).[1][4] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[4] Chemistry – A European Journal. Link

-

Endo, T., et al. (2014).[1][5] Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters.[1][5] Pesticide Biochemistry and Physiology. Link

-

Yathirajan, H. S., et al. (2005).[1] Crystal structure of 2-hydroxy-3,5-diisopropylbenzoic acid (Structural Analog). Acta Crystallographica Section E. Link

-

Fujio, M., et al. (1999).[1] Substituent Effects on Gas Phase Stabilities of Benzoate Anions. Bulletin of the Chemical Society of Japan.[1] Link[1]

-

PubChem. (2025).[1][6] Compound Summary: 2,6-Dimethylbenzoic acid (Core Scaffold Data).[1] National Library of Medicine. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2,6-Dimethylbenzoic acid | 632-46-2 [chemicalbook.com]

- 4. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Diisopropylbenzoic acid | C13H18O2 | CID 11958990 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Steric Effects of Ortho-Methyl Groups in Benzoic Acid Derivatives

For the accomplished researcher, scientist, or drug development professional, a nuanced understanding of molecular behavior is paramount. This guide delves into the profound steric effects exerted by ortho-methyl groups on the chemical and physical properties of benzoic acid derivatives. Moving beyond textbook definitions, we will explore the mechanistic underpinnings, quantitative impacts, and practical consequences of this phenomenon, often termed the "ortho-effect." This guide is designed to provide a comprehensive resource, blending foundational principles with actionable, field-proven insights.

The Ortho-Effect: A Consequence of Steric Hindrance

The presence of a substituent at the ortho position (C2 or C6) relative to the carboxyl group on a benzene ring induces significant changes in the molecule's properties, a phenomenon collectively known as the ortho-effect.[1][2] While electronic effects (inductive and resonance) play a role, the steric influence of the ortho-substituent is often the dominant factor, particularly with bulky groups like methyl.[3][4]

In benzoic acid, the carboxyl group and the benzene ring are typically coplanar, allowing for resonance between them.[5] However, the introduction of an ortho-methyl group creates steric strain, a repulsive interaction between the electron clouds of the methyl and carboxyl groups.[4][6] To alleviate this strain, the molecule undergoes a conformational change: the carboxyl group twists out of the plane of the benzene ring.[1][3] This rotation has profound consequences for the molecule's acidity and reactivity.

Caption: Steric hindrance from an ortho-methyl group forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance and increasing acidity.

Impact on Acidity: A Quantitative Perspective

A primary and well-documented consequence of the ortho-effect in benzoic acid derivatives is an increase in acidity.[1][3][7] This can be attributed to the steric inhibition of resonance (SIR).[4] In the benzoate anion (the conjugate base), the negative charge is stabilized by resonance between the two oxygen atoms of the carboxylate group. When the carboxyl group is twisted out of the plane of the benzene ring, the resonance between the carboxylate and the ring is diminished.[6][8] This localization of the negative charge on the carboxylate group, without delocalization into the phenyl ring, leads to a more stable conjugate base and, consequently, a stronger acid.[4][6]

The following table provides a comparative analysis of the pKa values for benzoic acid and its methyl-substituted derivatives, illustrating the significant impact of the ortho-methyl group.

| Compound | Substituent Position | pKa | Reference |

| Benzoic Acid | - | 4.20 | [9] |

| 2-Methylbenzoic Acid (o-Toluic Acid) | Ortho | 3.91 | [9][10] |

| 3-Methylbenzoic Acid (m-Toluic Acid) | Meta | 4.27 | [9][10] |

| 4-Methylbenzoic Acid (p-Toluic Acid) | Para | 4.36 | [10][11] |

| 2,6-Dimethylbenzoic Acid | Di-ortho | 3.21 | [12] |

As the data indicates, the presence of a single ortho-methyl group in 2-methylbenzoic acid results in a notable increase in acidity (lower pKa) compared to benzoic acid and its meta and para isomers.[9][10] This effect is even more pronounced in 2,6-dimethylbenzoic acid, where two ortho-methyl groups force the carboxyl group into a nearly perpendicular orientation relative to the benzene ring.[12]

Crystallographic Evidence: Visualizing the Twist

X-ray crystallography provides direct evidence for the non-planar conformation of ortho-substituted benzoic acids. A study on 2,6-dimethylbenzoic acid revealed that the carboxyl group is rotated out of the plane of the benzene ring by an angle of 53°31'.[13][14] This significant deviation from planarity confirms the steric hindrance imposed by the two ortho-methyl groups.

Consequences for Chemical Reactivity: The Case of Esterification

The steric hindrance from ortho-methyl groups also significantly impacts the reactivity of the carboxyl group. A classic example is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[15][16] The bulky ortho-substituents can impede the approach of the alcohol nucleophile to the electrophilic carbonyl carbon of the carboxylic acid, thereby slowing down the reaction rate.[17][18] This steric hindrance can necessitate more forcing reaction conditions or the use of alternative esterification methods to achieve reasonable yields.[18]

Sources

- 1. Ortho effect - Wikipedia [en.wikipedia.org]

- 2. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 3. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 4. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. organicchemistryclub.quora.com [organicchemistryclub.quora.com]

- 9. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]

- 10. quora.com [quora.com]

- 11. echemi.com [echemi.com]

- 12. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. scite.ai [scite.ai]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]

- 18. mdpi.com [mdpi.com]

Technical Guide: Steric Shielding & Lipophilic Modulation in Benzoic Acid Derivatives

[1]

Executive Summary

In drug design and organic synthesis, the strategic placement of alkyl substituents on the benzoic acid scaffold allows for the precise tuning of metabolic stability , solubility (LogP) , and chemical reactivity .

This guide contrasts two distinct derivatives:

-

3,5-Dimethylbenzoic Acid (3,5-DMBA): A standard, chemically accessible building block representing "open" electronic modulation.[1]

-

3,5-Diisopropyl-2,6-dimethylbenzoic Acid (DIP-2,6-DMBA): A specialized "molecular shield" representing extreme steric hindrance and lipophilic bulk.

Key Insight: While 3,5-DMBA behaves as a typical weak aromatic acid, DIP-2,6-DMBA exhibits the Ortho Effect , where steric congestion forces the carboxyl group out of planarity with the benzene ring. This results in a paradoxical increase in acidity (thermodynamics) coupled with a massive reduction in reactivity toward nucleophiles (kinetics), requiring specialized synthetic protocols.

Structural & Physicochemical Analysis[2][3]

The core difference lies in the Ortho-Effect and the Lipophilic Envelope .[1]

Molecular Architecture

| Feature | 3,5-Dimethylbenzoic Acid (3,5-DMBA) | 3,5-Diisopropyl-2,6-dimethylbenzoic Acid (DIP-2,6-DMBA) |

| Ortho Positions (2,6) | Unsubstituted (H) | Dimethyl Substituted |

| Meta Positions (3,5) | Methyl (-CH₃) | Isopropyl (-CH(CH₃)₂) |

| Steric Environment | Planar, Accessible | Twisted, Shielded |

| Carboxyl Conformation | Coplanar with phenyl ring (Resonance active) | Perpendicular to phenyl ring (Resonance broken) |

| Electronic Effect | Inductive (+I) donation from meta-methyls | Inductive (+I) + Steric Inhibition of Resonance |

Physicochemical Properties (Comparative Data)

| Property | 3,5-DMBA | DIP-2,6-DMBA | Mechanism |

| pKa (Acidity) | ~4.30 | ~3.5 - 3.9 | Ortho Effect: Loss of resonance stabilization in the neutral acid makes DIP-2,6-DMBA more acidic than its isomer, despite electron-donating groups [1].[1] |

| LogP (Lipophilicity) | ~2.8 | ~5.2 | Addition of isopropyl groups and 2,6-methyls drastically increases hydrophobicity, enhancing membrane permeability but reducing aqueous solubility. |

| Metabolic Stability | Low | High | The 2,6-dimethyl "shield" blocks glucuronidation at the carboxylate and oxidative attack at the ring.[1] |

Visualization of Steric Pathway

The following decision tree illustrates how structural differences dictate the synthetic approach.

Figure 1: Synthetic decision tree based on the steric environment of the benzoic acid derivative.

Synthetic Implications: The "Esterification Challenge"

The Problem: Aac2 Mechanism Failure

For 3,5-DMBA , standard Fischer esterification works because the carbonyl carbon is accessible to nucleophilic attack by alcohol.

For DIP-2,6-DMBA , the two ortho-methyl groups create a "steric wall."

-

Nucleophilic Approach: The alcohol cannot approach the carbonyl carbon at the required 107° Bürgi-Dunitz angle due to physical clash with the methyl groups.[1]

-

Tetrahedral Intermediate: Even if attack occurs, the transition state is too crowded to form.[1]

The Solution: Acylium Ions (Aac1 Mechanism)

To derivatize DIP-2,6-DMBA, one must abandon the tetrahedral intermediate pathway. Instead, we generate a linear Acylium Ion (R-C≡O⁺).[1] This linear species is less sterically demanding and highly electrophilic.

Experimental Protocols

Protocol A: Standard Esterification (Valid for 3,5-DMBA only)

Use this for non-hindered acids.

-

Dissolve 3,5-DMBA (1.0 eq) in dry Methanol (0.5 M).

-

Reflux for 4 hours.

-

Result: >95% conversion to Methyl 3,5-dimethylbenzoate.

Protocol B: High-Yield Synthesis of Hindered Esters (Yamaguchi Method)

Required for DIP-2,6-DMBA.[1] This protocol overcomes the steric barrier via a mixed anhydride.

Reagents:

-

DIP-2,6-DMBA (1.0 eq)[1]

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)[1]

-

DMAP (4-Dimethylaminopyridine) (1.0 eq)[1]

-

Target Alcohol (1.0 eq)[1]

-

Solvent: Toluene (Anhydrous)[1]

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under Argon, dissolve DIP-2,6-DMBA and TEA in Toluene.

-

Mixed Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride dropwise at 0°C. Stir for 1 hour at room temperature. Note: A precipitate of TEA·HCl will form.[1]

-

Nucleophilic Attack: Filter off the amine salts (optional, but cleaner) or add the solution directly to a second flask containing the Alcohol and DMAP in Toluene.

-

Reflux: Heat the mixture to 100°C for 6–12 hours. The high temperature and DMAP are crucial to force the alcohol into the hindered carbonyl.

-

Workup: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Why this works: The mixed anhydride pushes the carbonyl further away from the steric wall, and DMAP acts as a "nucleophilic shuttle" to transfer the acyl group.

Biological & Pharmacological Applications[1][4][5][6]

Metabolic Shielding

DIP-2,6-DMBA acts as a bioisostere for benzoic acid that is resistant to Phase II metabolism.[1]

-

Glucuronidation: The bulky 2,6-dimethyl groups prevent UDP-glucuronosyltransferase (UGT) enzymes from conjugating glucuronic acid to the carboxylate.[1]

-

Result: Significantly increased half-life (t½) compared to 3,5-DMBA.

Lipophilic Anchoring

The addition of 3,5-isopropyl groups pushes the LogP to >5.0.[1]

-

Application: This motif is used in PROTAC linkers or Peptide Capping to force a molecule to embed into lipid bilayers or cross the Blood-Brain Barrier (BBB).[1]

References

-

Ortho Effect & Acidity: Dippy, J. F. J., & Lewis, R. L. (1937).[1] "The dissociation constants of some symmetrically disubstituted benzoic acids." Journal of the Chemical Society. The ortho-substitution forces the carboxyl group out of plane, inhibiting resonance with the ring and increasing acidity.[2]

-

Steric Hindrance in Esterification: Newman, M. S. (1950).[1] "Steric Effects in Organic Chemistry." Journal of the American Chemical Society.[3] Establishes the "Rule of Six" and the difficulty of esterifying 2,6-disubstituted acids.

-

Yamaguchi Esterification: Inanaga, J., et al. (1979).[1] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. The definitive protocol for hindered acids.

-

pKa Data Compilation: Bordwell pKa Table (Acidity in DMSO and Water).

Methodological & Application

Procedure for esterification of sterically hindered 2,6-dimethylbenzoic acids

Abstract

The esterification of 2,6-disubstituted benzoic acids presents a classic challenge in organic synthesis known as the "ortho-effect." Standard acid-catalyzed Fischer esterification typically fails due to the steric blockade of the carbonyl carbon, preventing the formation of the requisite tetrahedral intermediate. This Application Note details three field-proven protocols to overcome this barrier: (1) The Acylium Ion (Newman) method for simple esters, (2) Cesium-Promoted O-Alkylation for mild, neutral conditions, and (3) The High-Force Acid Chloride route for scale-up.

The Steric Challenge: Why Standard Methods Fail

In typical benzoic acids, the carbonyl group is planar and accessible. However, in 2,6-dimethylbenzoic acid, the two ortho-methyl groups force the carbonyl group out of planarity with the aromatic ring to minimize steric clash. More critically, they create a "picket fence" around the carbonyl carbon.

-

Fischer Esterification Failure: The mechanism requires the nucleophilic alcohol to attack the carbonyl carbon, forming a tetrahedral

intermediate. The 2,6-dimethyl substitution pattern makes this transition state energetically inaccessible due to extreme crowding. -

The Solution: We must utilize pathways that either (A) create a linear, accessible electrophile (Acylium ion) or (B) move the reaction site to the oxygen atom (Alkylation), avoiding the crowded carbon entirely.

Visualizing the Steric Barrier & Solution

Figure 1: Mechanistic divergence between failed Fischer esterification and the successful Acylium Ion pathway.

Protocol A: The Newman Method (Acylium Ion)

Best For: Methyl or Ethyl esters; robust substrates. Mechanism: Acid-catalyzed A-AC1.

This method, pioneered by M.S.[1][2] Newman, utilizes 100% sulfuric acid to protonate the hydroxyl group of the carboxylic acid, leading to the loss of water and the formation of a linear acylium ion (

Reagents

-

2,6-Dimethylbenzoic acid (1.0 equiv)

-

Sulfuric acid, conc. (98-100%) (Volume: ~2-3 mL per gram of substrate)

-

Alcohol (Methanol or Ethanol) (Excess, as solvent for quench)

Step-by-Step Protocol

-

Dissolution: Place the 2,6-dimethylbenzoic acid in a round-bottom flask containing a magnetic stir bar.

-

Ion Generation: Cool the flask to 0°C in an ice bath. Add concentrated sulfuric acid dropwise.

-

Observation: The solid should dissolve. A color change (often yellow or orange) indicates the formation of the resonance-stabilized acylium ion.

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 15–30 minutes.

-

Critical Watch-Out:Do not heat. 2,6-disubstituted benzoic acids are prone to decarboxylation (forming m-xylene) under thermal acidic conditions. The acylium ion is stable at RT but unstable at reflux.

-

-

Quench/Esterification: Pour the reaction mixture slowly into a large excess of ice-cold alcohol (MeOH or EtOH) with vigorous stirring.

-

Mechanistic Note: The alcohol intercepts the acylium ion immediately.

-

-

Workup: Dilute with cold water. Extract with diethyl ether or dichloromethane (DCM). Wash the organic layer with saturated

(to remove trace acid) and brine. Dry over

Protocol B: Cesium-Promoted O-Alkylation

Best For: Complex alcohols, acid-sensitive substrates, or avoiding decarboxylation.

Mechanism:

This method inverts the attack strategy. Instead of the alcohol attacking the crowded carbonyl, the carboxylate oxygen attacks an alkyl halide. The steric hindrance at the oxygen is minimal compared to the carbon.

Reagents

-

2,6-Dimethylbenzoic acid (1.0 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Alkyl Iodide (e.g., MeI, EtI) (1.5 – 2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step Protocol

-

Deprotonation: Dissolve 2,6-dimethylbenzoic acid in DMF (0.5 M concentration). Add

. -

Activation: Stir at RT for 30 minutes. The mixture may become a slurry.

-

Why Cesium? The "Cesium Effect" involves the large ionic radius of

, which forms a loose ion pair with the carboxylate, making the oxygen highly nucleophilic ("naked anion" effect).

-

-

Alkylation: Add the alkyl iodide dropwise.

-

Reaction: Stir at RT for 4–12 hours.

-

Monitoring: TLC will show the disappearance of the baseline acid and appearance of a non-polar spot.

-

-

Workup: Pour into water (5x reaction volume). Extract with Ethyl Acetate.[3] The DMF stays in the aqueous layer. Wash organics with water (3x) to remove residual DMF.

Protocol C: The Acid Chloride Route (High-Force)

Best For: Large-scale synthesis or when the alcohol is valuable/secondary. Mechanism: Irreversible activation via Oxalyl Chloride.

While thionyl chloride (

Reagents

-

2,6-Dimethylbenzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 2-3 drops)

-

Solvent: DCM (Dichloromethane)

-

Target Alcohol (1.1 equiv) + Pyridine/Triethylamine (1.5 equiv)

Step-by-Step Protocol

-

Activation: Dissolve acid in dry DCM under inert atmosphere (

). Add catalytic DMF.[4][5] -

Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to RT and stir until gas evolution (

) ceases (approx 2 hours).-

Note: The steric hindrance makes this slower than typical benzoic acids. Ensure complete conversion by checking an aliquot (quench with MeOH and check TLC for methyl ester).

-

-

Concentration (Optional but Recommended): Evaporate the solvent and excess oxalyl chloride under reduced pressure to leave the crude acid chloride (usually a yellow oil). Redissolve in fresh DCM.

-

Esterification: Add the target alcohol and pyridine (base) to the acid chloride solution. Stir at RT or mild reflux (

).-

Catalysis: If the reaction is sluggish due to the alcohol's steric bulk, add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Comparative Analysis & Decision Matrix

| Feature | Newman Method (A) | Cs-Alkylation (B) | Acid Chloride (C) |

| Primary Mechanism | Acylium Ion ( | Nucleophilic Acyl Substitution | |

| Steric Sensitivity | Bypasses sterics completely | Bypasses sterics completely | Moderate (Activation is slow) |

| Substrate Scope | Simple alcohols (MeOH, EtOH) | Primary/Secondary Alkyl Halides | Any Alcohol (Primary/Secondary) |

| Risk Factor | Decarboxylation if heated | High cost of Reagents ( | Moisture sensitivity |

| Scalability | Moderate | High (Process friendly) | High |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal esterification protocol.

References

-

Newman, M. S. (1941). "The Esterification of Sterically Hindered Acids." Journal of the American Chemical Society, 63(9), 2431–2435. Link

- Foundational text defining the Acylium ion mechanism for di-ortho-substituted acids.

- Pfeffer, P. E., & Silbert, L. S. (1976). "Esterification of sterically hindered carboxylic acids using alkyl halides and alkali metal carbonates." Journal of Organic Chemistry, 41(8), 1373–1379.

-

Dhimitruka, I., & SantaLucia, J. (2006).[6][7] "Investigation of the Yamaguchi Esterification Mechanism." Organic Letters, 8(1), 47–50.[6][7] Link

- Discusses limitations of mixed anhydrides in hindered systems.

- Goerdeler, J. (1974). "Acylium Ions in Organic Synthesis." Methoden der Organischen Chemie (Houben-Weyl).

Sources

- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Yamaguchi Esterification [organic-chemistry.org]

- 7. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]

Application Notes & Protocols: A Guide to the Synthesis of Sterically Hindered Aryl Esters

Introduction: Overcoming the Challenge of Steric Hindrance in Ester Synthesis

The formation of ester bonds is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials. However, when either the carboxylic acid or the alcohol substrate possesses significant steric bulk around the reactive center, traditional esterification methods often fail or provide disappointingly low yields. This challenge is particularly pronounced in the synthesis of hindered aryl esters, where the rigid, planar structure of the aromatic ring and bulky ortho-substituents can severely restrict access to the carbonyl carbon. This guide provides a detailed exploration of a robust and widely adopted solution to this synthetic problem, focusing on the principles and practical application of the Yamaguchi esterification for the preparation of sterically demanding esters.

The Yamaguchi Esterification: A Powerful Tool for Hindered Systems

First reported by Masaru Yamaguchi and his colleagues in 1979, the Yamaguchi esterification has become an indispensable method for the synthesis of esters and macrolactones from sterically hindered substrates.[1][2][3] The power of this reaction lies in its use of 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, to activate the carboxylic acid.[4][5][6] This activation, followed by the introduction of a highly nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), facilitates the esterification under mild conditions, preserving sensitive functional groups and stereocenters.[7][8][9]

While the user has inquired about 3,5-diisopropyl-2,6-dimethylbenzoic acid, the fundamental principles of overcoming steric hindrance are best exemplified by the well-established Yamaguchi protocol. It is conceivable that 3,5-diisopropyl-2,6-dimethylbenzoic acid could be converted to its corresponding acid chloride and employed in a similar fashion to TCBC. The bulky isopropyl and methyl groups would likely create a sterically demanding environment around the carbonyl group of the resulting mixed anhydride, a key feature for successful esterification of hindered alcohols. However, the Yamaguchi esterification, utilizing TCBC, remains the gold standard with extensive literature support.

Reaction Mechanism: A Stepwise Look at the Yamaguchi Esterification

The success of the Yamaguchi esterification hinges on a carefully orchestrated sequence of reactions that activate the carboxylic acid and facilitate nucleophilic attack by the alcohol. The generally accepted mechanism proceeds as follows:

-

Formation of a Mixed Anhydride: The carboxylic acid is first treated with a base, typically a tertiary amine like triethylamine (Et3N), to form the corresponding carboxylate. This carboxylate then attacks the highly electrophilic carbonyl carbon of 2,4,6-trichlorobenzoyl chloride (TCBC), forming a mixed anhydride.[1][2][7] The bulky chlorine atoms on the TCBC moiety serve to sterically shield its carbonyl group, directing the subsequent nucleophilic attack to the less hindered carbonyl of the desired acyl group.

-

Acyl-Substituted DMAP Intermediate: A stoichiometric amount of 4-dimethylaminopyridine (DMAP) is then introduced. DMAP, being a superior nucleophile compared to the alcohol, regioselectively attacks the less hindered carbonyl carbon of the mixed anhydride.[10] This leads to the formation of a highly electrophilic acyl-substituted DMAP intermediate and the release of 2,4,6-trichlorobenzoate.[1][7]

-

Nucleophilic Attack by the Alcohol: The final step involves the attack of the alcohol on the highly activated acyl-pyridinium species. This results in the formation of the desired ester and the regeneration of the DMAP catalyst.[2][7] The byproduct, 2,4,6-trichlorobenzoic acid, can be readily removed during aqueous workup.[4][7]

Some studies suggest that for aliphatic carboxylic acids, an in-situ formation of a symmetric aliphatic anhydride may occur, which is even more electrophilic and readily reacts with the alcohol.[11][12]

Caption: Workflow of the Yamaguchi Esterification.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents.

-

Anhydrous solvents are crucial for the success of the reaction.

-

2,4,6-Trichlorobenzoyl chloride is moisture-sensitive and should be handled accordingly.

Synthesis of a Hindered Aryl Ester: A Representative Protocol

This protocol describes the esterification of a sterically hindered carboxylic acid with a secondary alcohol.

Materials:

-

Sterically hindered carboxylic acid (e.g., 2,6-dimethylbenzoic acid) (1.0 eq)

-

2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 eq)

-

Anhydrous Toluene

-

Triethylamine (Et3N) (1.5 eq)

-

Hindered alcohol (e.g., isopropanol) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (2.0 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the sterically hindered carboxylic acid (1.0 eq) and anhydrous toluene.

-

Formation of the Mixed Anhydride: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of 2,4,6-trichlorobenzoyl chloride (1.2 eq). Stir the reaction mixture at room temperature for 2 hours.

-

Ester Formation: In a separate flask, dissolve the hindered alcohol (1.5 eq) and DMAP (2.0 eq) in anhydrous toluene. Add this solution to the reaction mixture containing the mixed anhydride.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO3. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure hindered aryl ester.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Carboxylic Acid Activating Agent | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Forms a sterically hindered mixed anhydride, directing nucleophilic attack to the desired carbonyl. |

| Base | Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) | Deprotonates the carboxylic acid to form the more nucleophilic carboxylate. |

| Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | A highly effective acyl transfer catalyst that forms a reactive acyl-pyridinium intermediate. |

| Solvent | Anhydrous aprotic solvents (e.g., Toluene, THF, DCM) | Prevents hydrolysis of the acid chloride and mixed anhydride.[7] |

| Temperature | 0 °C to room temperature | Mild conditions that preserve sensitive functional groups. |

| Stoichiometry | Slight excess of TCBC, alcohol, and base; stoichiometric DMAP | Ensures complete conversion of the limiting reagent. |

Conclusion

The Yamaguchi esterification provides a reliable and versatile method for the synthesis of sterically hindered aryl esters, a class of molecules that are often inaccessible through conventional methods. The use of 2,4,6-trichlorobenzoyl chloride in conjunction with DMAP under mild conditions allows for the efficient formation of ester bonds with high yields and excellent functional group tolerance. This protocol is a valuable addition to the synthetic chemist's toolbox, enabling the construction of complex molecular architectures for applications in drug discovery and materials science.

References

-

Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

-

Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

-

Yamaguchi Esterification. Organic Chemistry Portal. [Link]

-

Yamaguchi Esterification. Wikipedia. [Link]

-

2,4,6-Trichlorobenzoyl chloride. Wikipedia. [Link]

-

Khan, A. A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

-

Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. National Center for Biotechnology Information. [Link]

-

Yamaguchi reagent – Reagent of the month June. SigutLabs. [Link]

-

Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Chemistry Portal. [Link]

Sources

- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. synarchive.com [synarchive.com]

- 4. 2,4,6-Trichlorobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]

- 6. Yamaguchi reagent - Enamine [enamine.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]

- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yamaguchi Esterification [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]

Protocol for decarboxylation of 3,5-Diisopropyl-2,6-dimethylbenzoic acid

An Application Guide to the Decarboxylation of 3,5-Diisopropyl-2,6-dimethylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction: Unlocking Novel Aromatic Scaffolds

3,5-Diisopropyl-2,6-dimethylbenzoic acid is a sterically hindered aromatic carboxylic acid. Its structure presents both challenges and opportunities in synthetic chemistry. The strategic removal of the carboxylic acid group via decarboxylation yields 1,3-diisopropyl-2,5-dimethylbenzene, a less common aromatic building block. This transformation opens avenues for the synthesis of novel molecular architectures relevant to materials science and drug development. This application note provides a comprehensive protocol for the thermal decarboxylation of this challenging substrate, delving into the mechanistic underpinnings and practical considerations for achieving high yields and purity.

The decarboxylation of aromatic carboxylic acids is a fundamental transformation in organic synthesis, typically requiring significant energy input due to the stability of the aromatic ring.[1][2] For substrates like 3,5-Diisopropyl-2,6-dimethylbenzoic acid, the presence of bulky ortho- and meta-substituents introduces considerable steric strain, which can influence the reaction conditions required for efficient carbon dioxide extrusion.

Mechanistic Insights: Pathways to Decarboxylation

The thermal decarboxylation of aromatic carboxylic acids can proceed through several potential mechanisms, the prevalence of which is dictated by the reaction conditions and the substrate's electronic and steric properties.

-

Protolytic Mechanism: Under acidic conditions, the carboxyl group can be protonated, facilitating the departure of carbon dioxide and generating an aryl cation.[3] However, for an electron-rich system without strong activating groups, this pathway often requires very high temperatures.

-

Radical Mechanism: At elevated temperatures, homolytic cleavage of the C-C bond can occur, forming an aryl radical.[1][3] This radical can then abstract a hydrogen atom from the solvent or another molecule to form the final product. The formation of biphenyl-type byproducts can sometimes be observed, arising from the coupling of these aryl radicals.[2]

-

Metal-Catalyzed Decarboxylation: Transition metals, particularly copper, are known to catalyze the decarboxylation of aromatic acids.[4][5] The reaction is believed to proceed through the formation of a copper carboxylate complex. This complex can then undergo decomposition, releasing CO2 and forming an aryl-copper intermediate, which is subsequently protonated to yield the arene. This catalytic approach can often lower the required reaction temperature and improve selectivity.

For the highly substituted 3,5-Diisopropyl-2,6-dimethylbenzoic acid, a thermal approach, potentially enhanced by a copper catalyst, is a logical strategy to overcome the activation energy barrier for the C-C bond cleavage.

Experimental Protocol: Thermal Decarboxylation

This protocol details a robust method for the thermal decarboxylation of 3,5-Diisopropyl-2,6-dimethylbenzoic acid. The use of a high-boiling, inert solvent and a copper catalyst is recommended to ensure a controlled and efficient reaction.

Materials and Apparatus

| Reagents | Grade | Apparatus |

| 3,5-Diisopropyl-2,6-dimethylbenzoic acid | >98% Purity | Three-neck round-bottom flask (100 mL) |

| Quinoline | Anhydrous | Heating mantle with magnetic stirrer and thermocouple |

| Copper(I) oxide (Cu₂O) | Reagent Grade | Condenser (reflux) |

| Diethyl ether | ACS Grade | Nitrogen or Argon gas inlet with bubbler |

| 2 M Hydrochloric Acid (HCl) | Laboratory Grade | Separatory funnel (250 mL) |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | Magnetic stir bar |

| Brine (Saturated NaCl solution) | Laboratory Grade | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade |

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermocouple, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

The top of the condenser should be connected to a bubbler to monitor gas flow and prevent atmospheric entry.

-

-

Charging the Flask:

-

To the flask, add 3,5-Diisopropyl-2,6-dimethylbenzoic acid (5.0 g, 21.3 mmol) and copper(I) oxide (0.15 g, 1.05 mmol, 5 mol%).

-

Add anhydrous quinoline (30 mL) to the flask. The quinoline acts as a high-boiling solvent and can also facilitate the reaction.

-

-

Reaction Execution:

-

Begin stirring the mixture and establish a gentle flow of inert gas.

-

Slowly heat the reaction mixture to 230-240 °C using the heating mantle. The evolution of CO₂ should become apparent as the reaction proceeds.

-

Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots (carefully) and analyzing by TLC or GC-MS. The disappearance of the starting material indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a 500 mL beaker containing 100 mL of 2 M HCl(aq) and 100 mL of diethyl ether. Stir vigorously for 10 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine all organic layers and wash sequentially with 2 M HCl (2 x 50 mL) to remove all quinoline, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil can be purified by vacuum distillation to yield pure 1,3-diisopropyl-2,5-dimethylbenzene.

-

Workflow Diagram

Caption: Experimental workflow for decarboxylation.

Process Optimization and Key Considerations

-

Temperature Control: Precise temperature control is critical. Temperatures below 220 °C may result in a sluggish reaction, while excessive temperatures could lead to byproduct formation.

-

Catalyst Choice: While copper(I) oxide is effective, other copper salts such as copper(I) bromide or basic copper carbonate can also be screened for optimal performance.

-

Solvent Selection: Quinoline is a traditional choice for high-temperature decarboxylations. Other high-boiling, inert solvents like diphenyl ether or Dowtherm A could also be employed. In some cases, neat (solvent-free) decarboxylation may be possible but can be harder to control.

-

Inert Atmosphere: The exclusion of oxygen is important to prevent oxidative side reactions, which could lead to phenolic impurities or other degradation products.

-

Product Characterization: The final product, 1,3-diisopropyl-2,5-dimethylbenzene, should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Safety Precautions

-

This reaction is conducted at high temperatures. Use a heating mantle with a thermocouple for accurate temperature control and a blast shield for protection.

-

Quinoline is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

The work-up involves handling corrosive acid (HCl). Exercise caution during the quenching and extraction steps.

References

- Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2026, February 13). Vertex AI Search.

- Process for the decarboxylation-oxidation of benzoic acid compounds. (n.d.). Google Patents.

-

Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). Journal of the American Chemical Society.

- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15).

-

Decarboxylation. (n.d.). Wikipedia. Retrieved from [Link]

- Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. (2025, June 18). Allen.

-

What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. (n.d.). LNEYA Industrial Chillers Manufacturer. Retrieved from [Link]

- Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. (2023, February 25). YouTube.

- The thermal decomposition of benzoic acid. (2025, August 6).

- Decarboxylative esterification of benzoic acids: discovery and optimization. TC=thiophene‐2‐carboxylate. (n.d.).

- Patent Application Publication (10) Pub. No.: US 2013/0072573 A1. (2010, August 10). Googleapis.com.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Protodecarboxylation of Benzoic Acids under Radical Conditions. (2025, August 7).

- 1,3,5-Triisopropylbenzene synthesis. (n.d.). ChemicalBook.

- 1,3-Diisopropylbenzene. (n.d.). Wikipedia.

- Decarboxylations. (n.d.). Organic Chemistry Portal.

- Process for synthesizing diisopropylbenzene. (n.d.).

- Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. (n.d.). PrepChem.com.

- Synthesis of (±)-trans-2,5-Diisopropylborolane. (n.d.). PMC.

- The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dimethyl-3,5-diisopropylbenzoic acid

Welcome to the technical support center for the synthesis of 2,6-dimethyl-3,5-diisopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered aromatic carboxylic acid. Given the significant steric congestion around the benzene ring, the synthesis of this compound presents unique challenges that require careful consideration of reaction conditions and potential side reactions. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established chemical principles to help you navigate these challenges and improve your synthetic yield.

I. Overview of Synthetic Challenges & Strategies

The primary difficulty in synthesizing 2,6-dimethyl-3,5-diisopropylbenzoic acid lies in the sterically demanding nature of the target molecule. The presence of two ortho-methyl groups and two meta-isopropyl groups creates significant steric hindrance, which can impede the approach of reagents and lower reaction rates and yields.[1][2] Therefore, the choice of synthetic strategy is critical.

Two plausible synthetic routes are presented here:

-

Route A: Friedel-Crafts Alkylation. This approach involves the isopropylation of a 2,6-dimethylbenzoic acid derivative. This is a direct but challenging route due to the deactivating nature of the carboxyl group and the potential for unwanted side reactions.[3]

-

Route B: Grignard Carboxylation. This strategy involves synthesizing the fully substituted aromatic ring first and then introducing the carboxylic acid group in the final step via a Grignard reagent. This route often provides better control and higher yields for highly substituted systems.[4]

Below is a logical workflow for selecting and troubleshooting your synthetic approach.

Caption: Logical workflow for synthesizing the target molecule.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield in Friedel-Crafts Alkylation (Route A) | 1. Deactivation by Carboxylic Acid: The -COOH group is strongly deactivating, hindering the electrophilic aromatic substitution.[3][5] 2. Inactive Lewis Acid Catalyst: Lewis acids like AlCl₃ are highly hygroscopic and lose activity upon exposure to moisture. 3. Steric Hindrance: The existing 2,6-dimethyl groups sterically block the 3 and 5 positions.[1] | 1. Protect the Carboxyl Group: Convert the starting 2,6-dimethylbenzoic acid to its methyl or ethyl ester before performing the Friedel-Crafts reaction. The ester is less deactivating. Follow up with saponification (hydrolysis) to retrieve the acid. 2. Use Fresh Catalyst: Use a freshly opened bottle of AlCl₃ or FeCl₃, or sublime the AlCl₃ immediately before use.[6] 3. Force Reaction Conditions: Increase the reaction temperature, prolong the reaction time, and use a slight excess of the Lewis acid catalyst. Monitor the reaction closely by TLC or GC to avoid decomposition. |

| Formation of Multiple Byproducts (Isomers/Polyalkylation) | 1. Carbocation Rearrangement: Although less common with isopropylation, rearrangement can occur under harsh conditions.[3][5] 2. Over-Alkylation: The first isopropyl group activates the ring, making it susceptible to further alkylation at other positions.[3][7] | 1. Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start with an ice bath and allow the reaction to slowly warm to room temperature.[6] 2. Control Stoichiometry: Use a precise stoichiometry of the alkylating agent (e.g., 2.1 equivalents of isopropyl bromide) to minimize over-alkylation. |

| Grignard Reagent Fails to Form (Route B) | 1. Wet Glassware/Solvents: Grignard reagents are extremely sensitive to water. 2. Inactive Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents (e.g., dry THF or diethyl ether). 2. Activate Magnesium: Briefly grind the magnesium turnings in a mortar and pestle (in a dry environment) or add a small crystal of iodine to the reaction flask to initiate the reaction. |

| Low Yield in Carboxylation Step (Route B) | 1. Inefficient CO₂ Quenching: The Grignard reagent may not be fully exposed to the carbon dioxide. 2. Premature Quenching: The Grignard reagent may be reacting with moisture from the air or from insufficiently dried CO₂. | 1. Maximize CO₂ Contact: Pour the Grignard solution onto a large excess of freshly crushed dry ice (solid CO₂). Alternatively, bubble dry CO₂ gas through the vigorously stirred Grignard solution at 0 °C for an extended period.[4] 2. Maintain Anhydrous Conditions: Ensure the dry ice is free of condensed water. If using CO₂ gas, pass it through a drying tube containing CaCl₂ or Drierite. |

| Product is a Dark Oil or Tar | 1. Decomposition/Polymerization: Strongly acidic conditions or high temperatures can cause the aromatic compounds to decompose or polymerize.[8] | 1. Moderate Reaction Conditions: Avoid excessively high temperatures. During workup, quench the reaction by pouring it into ice water to dissipate heat. 2. Purification: If a dark crude product is obtained, attempt purification via column chromatography or by dissolving the product in a nonpolar solvent (e.g., hexane) and filtering to remove insoluble tars. |

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for the highest yield? A1: For a highly substituted and sterically hindered molecule like this, Route B (Grignard Carboxylation) is generally recommended. While it involves more steps, it avoids the challenging Friedel-Crafts alkylation on a deactivated ring. The step-wise construction allows for purification of intermediates and often leads to a cleaner final reaction and higher overall yield.

Q2: My Friedel-Crafts reaction is not starting. What should I do? A2: Friedel-Crafts reactions can have a significant induction period.[6] After adding the catalyst, you may not see an immediate change. Ensure the mixture is well-stirred. A gentle warming of the reaction flask with a heat gun may be necessary to initiate the reaction, which is often accompanied by the evolution of HCl gas. Be prepared to cool the reaction with an ice bath if it becomes too vigorous.[6]

Q3: How can I effectively monitor the progress of these reactions? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a nonpolar eluent system like hexane/ethyl acetate. The product, being a carboxylic acid, will have a lower Rf value than the less polar starting materials or intermediates. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify intermediates and byproducts.

Q4: What are the key purification steps for the final product? A4: The carboxylic acid product can be effectively purified using an acid-base extraction. After the reaction workup, dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract it with an aqueous base solution (e.g., 1M NaOH or NaHCO₃). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be washed with fresh organic solvent, cooled in an ice bath, and re-acidified (e.g., with 1M HCl) to precipitate the pure benzoic acid product, which can be collected by filtration.[9]

Q5: Why is steric hindrance such a major issue in this synthesis? A5: Steric hindrance is the crowding of atoms that prevents a chemical reaction from occurring at a reasonable rate.[1] In this molecule, the two methyl groups at the 2 and 6 positions flank the carboxylic acid, making it difficult for reagents to access the carboxyl group itself. Furthermore, these ortho groups, along with the meta-isopropyl groups, create a crowded environment around the aromatic ring, which hinders the approach of electrophiles during reactions like Friedel-Crafts alkylation.[2][10]

IV. Detailed Experimental Protocols

Protocol A: Friedel-Crafts Alkylation of Methyl 2,6-Dimethylbenzoate

This protocol outlines the synthesis starting from 2,6-dimethylbenzoic acid, which is first protected as a methyl ester.

Caption: Workflow for the Friedel-Crafts alkylation route.

Step 1: Esterification of 2,6-Dimethylbenzoic Acid

-

Combine 2,6-dimethylbenzoic acid (1.0 eq), methanol (10-20 vol), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in a round-bottom flask.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting acid is consumed.

-

Cool the reaction, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 2,6-dimethylbenzoate, which can be used without further purification.

Step 2: Friedel-Crafts Isopropylation

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a dry solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of methyl 2,6-dimethylbenzoate (1.0 eq) and isopropyl bromide (2.2 eq) in the same solvent dropwise to the stirred suspension.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic fractions.

-

Wash with water and brine, then dry over anhydrous MgSO₄. Concentrate to yield the crude methyl 2,6-dimethyl-3,5-diisopropylbenzoate.

Step 3: Saponification

-

Dissolve the crude ester from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the ester.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

-

The desired 2,6-dimethyl-3,5-diisopropylbenzoic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for higher purity.

V. References

-

Continuous Flow Synthesis of Propofol. Molecules, 2021.

-

Friedel-Crafts Alkylation of m-Xylene. YouTube, 2022.

-

Science of Synthesis Knowledge Updates 2024/3. Thieme, 2024.

-

Friedel-Crafts Alkylation of p-xylene. Quora, 2023.

-

Synthesis of Oxadiazoles and Examination of Steric Effects. Digital Commons @ Otterbein, 2018.

-

Friedel-Crafts Alkylation. Chemistry Steps, 2025.

-

Synthesis of 2, 6-diisopropylbenzyl alcohol. PrepChem.com, N.D.

-

Synthesis of 2-hydroxy-3,5-diisopropyl benzoic acid. PrepChem.com, N.D.

-

Steric hindrance of 2,6-disubstituted benzoic acid derivatives. PubMed, 2014.

-

CHM 352 Friedel-Crafts Alkylation of m-xylene. YouTube, 2015.

-

Limitations of Friedel-Crafts Alkylation. LibreTexts Chemistry, 2022.

-

Process for Preparing Extra Pure 2, 6-Diisopropyl Phenol. Google Patents, 2010.

-

Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Benchchem, N.D.

-

The Synthesis of Sterically Hindered Amides. CHIMIA, 2014.

-

New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Baran Lab, Scripps Research, N.D.

-

Synthesis and applications of 2,6-Dimethylbenzoic acid. Guidechem, 2022.

-

2-Hydroxy-3,5-diisopropylbenzoic acid. ResearchGate, 2006.

-

The Synthesis of 3,5-Dimethylbenzoic Acid. Benchchem, N.D.

-

2-(3-oxopropyl)benzoic acid methyl ester. Organic Syntheses, N.D.

-

Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis. The Royal Society of Chemistry, N.D.

Sources

- 1. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. chimia.ch [chimia.ch]

Technical Support Center: Navigating the Solubility Challenges of 3,5-Diisopropyl-2,6-dimethylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 3,5-Diisopropyl-2,6-dimethylbenzoic acid in aqueous solutions. We have leveraged our expertise to provide in-depth troubleshooting protocols and foundational scientific principles to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3,5-Diisopropyl-2,6-dimethylbenzoic acid that contribute to its low water solubility?

A1: The poor aqueous solubility of 3,5-Diisopropyl-2,6-dimethylbenzoic acid is a direct consequence of its molecular structure. The molecule's bulky, non-polar isopropyl and methyl groups create a significant hydrophobic character, which outweighs the hydrophilic nature of the single carboxylic acid group. This leads to an unfavorable interaction with the polar environment of water.

Q2: How does the pKa of 3,5-Diisopropyl-2,6-dimethylbenzoic acid influence its solubility?

A2: The pKa of a carboxylic acid is the pH at which it is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form.[1] For carboxylic acids, the pKa is typically in the range of 2-5.[2] Below its pKa, 3,5-Diisopropyl-2,6-dimethylbenzoic acid exists predominantly in its neutral, less soluble form. Above the pKa, it is deprotonated to the more soluble carboxylate anion.[3] Therefore, controlling the pH is a critical factor in modulating its solubility.

Q3: I observed a precipitate when diluting my organic stock solution of 3,5-Diisopropyl-2,6-dimethylbenzoic acid into an aqueous buffer. What is the cause of this?

A3: This phenomenon, often referred to as "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the concentration of that solvent is reduced by dilution in an aqueous medium. The hydrophobic nature of 3,5-Diisopropyl-2,6-dimethylbenzoic acid causes it to precipitate out of the now predominantly aqueous and polar environment.

Q4: Is DMSO a suitable solvent for creating a stock solution? What are the potential drawbacks?

A4: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for in vitro studies. While it can effectively dissolve 3,5-Diisopropyl-2,6-dimethylbenzoic acid at high concentrations, it is important to minimize the final concentration of DMSO in your experimental setup. Typically, final DMSO concentrations should be kept below 0.5% (v/v) to avoid potential off-target effects on cellular systems. Always include a vehicle control with the same final DMSO concentration in your experiments for accurate data interpretation.[4]

In-Depth Troubleshooting Guides for Enhancing Aqueous Solubility

The following section provides detailed, step-by-step methodologies to overcome the solubility limitations of 3,5-Diisopropyl-2,6-dimethylbenzoic acid.

Method 1: pH-Mediated Solubilization

Scientific Principle: By elevating the pH of the aqueous solution above the pKa of the carboxylic acid, the equilibrium shifts towards the formation of the more soluble carboxylate salt.[5][6] This is a common and effective method for increasing the solubility of acidic drugs.[7]

Experimental Protocol:

-

Stock Solution Preparation: Initially, dissolve the 3,5-Diisopropyl-2,6-dimethylbenzoic acid in a minimal amount of a water-miscible organic solvent like ethanol or DMSO to create a concentrated stock solution.

-

Aqueous Buffer pH Adjustment: Prepare your desired aqueous buffer. Before adding the compound, carefully adjust the pH of the buffer to be at least 1.5 to 2 pH units higher than the pKa of the compound. For many carboxylic acids, a pH of 7.0 or higher is a good starting point.[1][8] Use a calibrated pH meter and add a dilute solution of a base, such as 0.1 M NaOH, dropwise while stirring.

-

Compound Addition: While vigorously stirring the pH-adjusted buffer, slowly add the stock solution of 3,5-Diisopropyl-2,6-dimethylbenzoic acid dropwise. This gradual addition into a basic environment facilitates the deprotonation to the soluble carboxylate form and prevents localized precipitation.

-

Final Verification: After the addition is complete, check the pH of the final solution and adjust if necessary. A visually clear solution is a strong indicator of successful solubilization.

Rationale for the Protocol: This method directly addresses the ionization state of the carboxylic acid. By ensuring the aqueous environment is sufficiently basic, the proton is removed from the carboxylic acid group, creating a charged species that is more readily solvated by water molecules.[6]

Visualizing pH-Dependent Solubility

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

Method 2: Utilization of Co-solvents

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This alteration of the solvent environment can enhance the solubility of hydrophobic compounds.[11]

Experimental Protocol:

-

Co-solvent Selection: Choose a biocompatible co-solvent. Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 300, PEG 400).[9]

-

Preparation of the Co-solvent System: Begin by preparing your aqueous buffer. Then, add the selected co-solvent to a desired final concentration. It is advisable to start with a low percentage (e.g., 1-10% v/v) and incrementally increase it if necessary, while being mindful of the potential for the co-solvent to affect your experimental system.

-

Dissolution: The 3,5-Diisopropyl-2,6-dimethylbenzoic acid can be added directly to the co-solvent/buffer mixture. Alternatively, a concentrated stock can be prepared in the pure co-solvent and then diluted into the final aqueous buffer.

-

Aiding Dissolution: Employ mechanical agitation such as vortexing or sonication to facilitate the dissolution process.

Rationale for the Protocol: The co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5] This creates a more favorable environment for the non-polar regions of the 3,5-Diisopropyl-2,6-dimethylbenzoic acid, thereby increasing its solubility.

Co-solvent Method Workflow

Caption: A streamlined workflow for employing co-solvents to enhance solubility.

Method 3: Salt Formation

Scientific Principle: Converting a weakly acidic or basic drug into a salt is a common and highly effective method to increase its aqueous solubility and dissolution rate.[7][12] For a carboxylic acid like 3,5-Diisopropyl-2,6-dimethylbenzoic acid, reaction with a base will form a more soluble salt.[13]

Experimental Protocol:

-

Base Selection: Choose a suitable base to form the salt. For many biological applications, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are appropriate choices.

-

Stoichiometric Reaction: Dissolve the 3,5-Diisopropyl-2,6-dimethylbenzoic acid in a minimal amount of a suitable organic solvent. In a separate vessel, prepare a solution containing an equimolar amount of the selected base.

-

Salt Formation: Slowly add the base solution to the acid solution with continuous stirring. The resulting salt may precipitate from the organic solvent or can be isolated by removing the solvent.

-

Dissolution of the Salt: The isolated salt of 3,5-Diisopropyl-2,6-dimethylbenzoic acid should exhibit significantly improved solubility in water or aqueous buffers.

Rationale for the Protocol: The formation of a salt introduces ionic character to the molecule.[6] The resulting charged species can participate in more favorable ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility.[14]

Method 4: Inclusion Complexation with Cyclodextrins